molecular formula C22H16FNO B2833477 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile CAS No. 339115-18-3

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile

Cat. No.: B2833477
CAS No.: 339115-18-3
M. Wt: 329.374
InChI Key: GUKLNCCRZXVGHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where precise structural attributes are crucial .

Properties

IUPAC Name

2-[4-(4-fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO/c1-15-2-4-16(5-3-15)21(14-24)17-6-8-18(9-7-17)22(25)19-10-12-20(23)13-11-19/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLNCCRZXVGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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